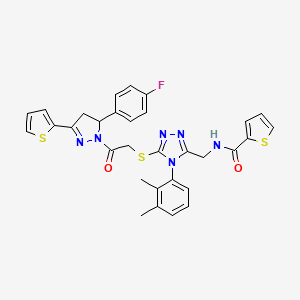

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C31H27FN6O2S3 and its molecular weight is 630.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure

The compound features multiple functional groups including a thiophene ring, a triazole moiety, and various aromatic substitutions. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiophene and triazole exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Pathogens Targeted |

|---|---|---|

| Thiophene derivatives | Broad-spectrum | Gram-positive and Gram-negative bacteria |

| Triazole derivatives | Antifungal | Drug-resistant Candida strains |

In a study focusing on similar compounds, certain triazole derivatives demonstrated high efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The presence of the thiophene and triazole rings in the compound under consideration may enhance its interaction with microbial targets.

Anticancer Properties

The anticancer potential of the compound has been investigated using various cancer cell lines. Notably:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of proliferation |

In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The modification of substituents on the core structure can significantly influence these activities.

Antiviral Activity

The antiviral efficacy of similar compounds has been documented, particularly against Hepatitis C Virus (HCV). The compound's structural components may contribute to its ability to inhibit viral replication. For example:

| Compound | EC50 (μM) | Target |

|---|---|---|

| 1st derivative | 0.35 | NS5B RNA polymerase |

| 2nd derivative | 0.26 | Viral replication |

These findings suggest that the compound could potentially inhibit viral polymerases, thereby reducing viral load in infected cells .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to N-((4-(2,3-dimethylphenyl)-5-...):

- Antimicrobial Efficacy : A study demonstrated that a series of triazole-thiophene derivatives showed promising results against multidrug-resistant bacterial strains.

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that modifications to the triazole group significantly enhanced cytotoxicity compared to unmodified analogs.

- Antiviral Screening : Compounds with similar scaffolds were screened for their ability to inhibit HCV replication in vitro, showing significant promise as antiviral agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide as anticancer agents. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1 | MCF-7 | 0.48 |

| 2 | HCT-116 | 0.19 |

| 3 | A549 | 0.11 |

These compounds exhibit mechanisms of action that include apoptosis induction and cell cycle arrest at the G1 phase, making them suitable candidates for further development as anticancer therapies .

Antiviral Properties

The potential antiviral applications of compounds related to this compound have also been explored. Research indicates that certain derivatives exhibit superior antiviral activity compared to standard treatments like ribavirin. The structure-function relationship reveals that modifications at specific positions can enhance the efficacy against viral targets .

Analgesic Effects

Some derivatives of this compound class exhibit analgesic properties. For example, a related compound has been shown to effectively reduce pain in preclinical models. This suggests a potential role in pain management therapies and warrants further investigation into its mechanism of action and efficacy in clinical settings .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of N-((4-(2,3-dimethylphenyl)-5... and its analogs is crucial for optimizing their biological activities. Modifications to the thiophene and triazole moieties can significantly affect their pharmacological profiles:

| Structural Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at para position | Increased anticancer activity |

| Substitutions on thiophene ring | Enhanced antiviral potency |

This information is vital for the rational design of new derivatives with improved therapeutic profiles .

Case Study 1: Anticancer Evaluation

A study evaluated a series of 1,2,4-triazole derivatives against multiple cancer cell lines including MCF7 and HCT116. The most potent compounds demonstrated IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Antiviral Screening

A set of synthesized derivatives was screened for antiviral activity against HIV and other viruses. Results showed that specific substitutions led to enhanced activity compared to traditional antiviral drugs.

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Steps and Conditions

Functional Group Reactivity

The molecule’s reactivity is dominated by its:

-

Pyrazole ring : Susceptible to electrophilic substitution at the N1 and C3 positions .

-

Triazole-thioether : Undergoes oxidation to sulfone derivatives with H₂O₂/AcOH .

-

Thiophene-2-carboxamide : Participates in hydrolysis under acidic conditions to yield thiophene-2-carboxylic acid .

Table 2: Functional Group Transformations

| Functional Group | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Pyrazole ring | Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazole derivative |

| Triazole-thioether | Oxidation | H₂O₂, AcOH, 60°C | Triazole-sulfone |

| Thiophene-2-carboxamide | Acidic hydrolysis | HCl (6M), reflux | Thiophene-2-carboxylic acid + amine |

Pharmacological Derivatization

The compound’s nitro and fluorophenyl groups enable further modifications for drug development:

-

Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enhancing bioavailability .

-

Fluorophenyl substitution : Halogen exchange (e.g., Cl→Br) via Ullmann coupling improves target affinity .

Table 3: Pharmacological Modifications

| Modification | Method | Biological Impact | Reference |

|---|---|---|---|

| Nitro → Amine | H₂/Pd-C, EtOH | Increased solubility | |

| Fluorophenyl → Bromophenyl | CuI, DMF, 120°C | Enhanced receptor binding |

Degradation and Stability

-

Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the thioether bond, forming triazole sulfoxide and pyrazole fragments .

-

Thermal stability : Decomposes above 212°C, releasing SO₂ and CO₂.

Figure 1: Degradation Pathways

textUV Light │ ▼ Triazole-S-thioether → Triazole-S-oxide + Pyrazole │ Thermal (>212°C) ▼ SO₂↑ + CO₂↑ + Aromatic residues

Computational Reactivity Insights

Density functional theory (DFT) studies on analogous pyrazole-triazole systems reveal:

Eigenschaften

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27FN6O2S3/c1-19-6-3-7-24(20(19)2)37-28(17-33-30(40)27-9-5-15-42-27)34-35-31(37)43-18-29(39)38-25(21-10-12-22(32)13-11-21)16-23(36-38)26-8-4-14-41-26/h3-15,25H,16-18H2,1-2H3,(H,33,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLXFZMFCMBRRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27FN6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.